1-Mononitroglycerin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Mononitroglycerin can be synthesized through the partial nitration of glycerol. The reaction typically involves the use of nitric acid under controlled conditions to ensure the selective nitration at the 1-position of glycerol . The reaction conditions include maintaining a low temperature to prevent over-nitration and degradation of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to control the reaction parameters precisely. This method ensures a high yield and purity of the product. The process also includes purification steps such as distillation and crystallization to isolate this compound from other nitrated by-products .

Análisis De Reacciones Químicas

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Optimal temperature | 10–20°C | |

| Nitric acid concentration | 68–71% | |

| Byproducts | 2-MNG (minor isomer) |

This reaction is endothermic, with equilibrium constants increasing at higher temperatures (0–45°C range tested) . The competing formation of 2-MNG is kinetically less favored due to steric hindrance at the secondary hydroxyl group .

Secondary Reactions: Formation of Dinitroglycerin

1-MNG undergoes further nitration to produce dinitroglycerin (DNG) isomers:

Reactions :

Experimental Data:

| Condition | Conversion to DNG (%) | Notes | Source |

|---|---|---|---|

| 15°C, 69% HNO₃ | 58–62 | Dominant product: 1,3-DNG | |

| 20°C, 71% HNO₃ | 68–72 | Increased 1,2-DNG selectivity |

The rate constant for 1,3-DNG formation is 2–3× higher than due to thermodynamic stability of the 1,3-isomer .

Kinetic Modeling of Nitration Pathways

Two kinetic models describe 1-MNG’s reactivity:

Seven-Reaction Model

Includes all isomers (1-MNG, 2-MNG, 1,3-DNG, 1,2-DNG, TNG). Fitted parameters:

| Reaction | Activation Energy (kJ/mol) | Rate Constant (L·mol⁻¹·min⁻¹) |

|---|---|---|

| 1-MNG → 1,3-DNG | 117.2 ± 2.6 | |

| 1-MNG → 1,2-DNG | 58.6 ± 1.2 |

Simplified Three-Reaction Model

Merges isomers for computational efficiency:

This model shows a relative error of <5% compared to experimental data at low temperatures (<20°C) .

Metabolic Degradation Pathways

In biological systems, 1-MNG is a metabolite of nitroglycerin (TNG) and undergoes enzymatic conversion:

Reaction :

Key Findings:

Aplicaciones Científicas De Investigación

Chemical Applications

1-Mononitroglycerin serves as a crucial reference material in analytical chemistry, particularly in chromatography and mass spectrometry. It is utilized for analyzing nitroglycerin and its metabolites, aiding in the development of methods for detecting these compounds in biological and environmental samples.

| Application | Description |

|---|---|

| Chromatography | Used as a standard for calibrating instruments and validating methods. |

| Mass Spectrometry | Acts as a spiking solution to enhance detection sensitivity. |

Biological Applications

In biological research, this compound is studied for its role in the metabolic pathways of nitroglycerin degradation. Research indicates that certain microorganisms can utilize nitroglycerin as a carbon source, with this compound acting as an intermediate.

Microbial Degradation Case Study

A study involving Arthrobacter sp. strain JBH1 demonstrated that this bacterium can degrade nitroglycerin through a stepwise denitration process. During this process, this compound is formed as a transient intermediate before conversion to glycerol.

Medical Applications

This compound's primary medical application lies in its pharmacological properties. As a metabolite of nitroglycerin, it plays a vital role in treating cardiovascular conditions such as angina pectoris and chronic heart failure.

Industrial Applications

In industrial contexts, this compound is employed in the development of bioremediation strategies aimed at degrading nitroglycerin residues in contaminated environments. This application is crucial for mitigating the environmental impact of explosives manufacturing and use.

Bioremediation Case Study

Research has indicated that specific microbial strains can effectively break down nitroglycerin residues into less harmful substances, utilizing this compound as an intermediate product. This strategy not only cleans contaminated sites but also provides insights into microbial metabolism of explosive compounds.

Mecanismo De Acción

1-Mononitroglycerin exerts its effects primarily through its conversion to nitric oxide (NO) in biological systems. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells by activating guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation . The molecular targets include smooth muscle cells and the pathways involved are the nitric oxide-cGMP signaling pathway .

Comparación Con Compuestos Similares

2-Mononitroglycerin: Another mononitroglycerin isomer with similar properties but different positional nitration.

1,2-Dinitroglycerin: A dinitrated product of glycerol with two nitro groups.

1,3-Dinitroglycerin: Another dinitrated isomer with nitro groups at different positions.

Trinitroglycerin (Nitroglycerin): The fully nitrated form of glycerol used as a vasodilator and explosive.

Uniqueness of 1-Mononitroglycerin: this compound is unique due to its selective nitration at the 1-position, making it a key intermediate in the metabolic degradation of nitroglycerin. Its specific reactivity and metabolic pathways distinguish it from other nitrated glycerol derivatives .

Actividad Biológica

1-Mononitroglycerin (MNG), a degradation product of nitroglycerin (NG), has garnered attention for its biological activity and potential therapeutic applications. MNG is formed through a denitration process, where nitro groups are sequentially removed from nitroglycerin, leading to various metabolites with distinct biological properties. This article explores the biological activity of MNG, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

This compound is represented by the chemical formula C3H5N1O6 and is classified under the category of nitrates. It is produced through the enzymatic denitration of nitroglycerin by certain bacterial strains, such as Pseudomonas putida, which utilize NG as a nitrogen source. The transformation involves the stepwise removal of nitro groups, ultimately generating MNG along with other metabolites like dinitroglycerin (DNG) .

Cardiovascular Effects

MNG exhibits vasodilatory effects similar to those of nitroglycerin, primarily due to its ability to release nitric oxide (NO) upon metabolism. This mechanism leads to the relaxation of vascular smooth muscle, resulting in decreased blood pressure and improved blood flow. Studies have shown that MNG can effectively reduce myocardial oxygen demand, making it a potential candidate for treating angina pectoris and other cardiovascular conditions .

Anti-Cancer Activity

Recent investigations have highlighted the anti-cancer properties of MNG. In vitro studies demonstrate that MNG can induce apoptosis in various cancer cell lines, including glioblastoma cells. The compound has been shown to reduce cell viability and migration while promoting DNA fragmentation, indicative of apoptotic processes. This activity suggests that MNG may serve as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapeutic agents .

Nitric Oxide Release

The primary mechanism through which MNG exerts its biological effects is the release of nitric oxide. Upon entering cells, MNG undergoes enzymatic conversion to produce NO, which activates guanylate cyclase and increases intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP leads to smooth muscle relaxation and vasodilation .

Modulation of Cellular Pathways

MNG has been implicated in modulating various cellular pathways associated with apoptosis and cell survival. For instance, it affects the phosphorylation status of key signaling molecules such as Akt and STAT3, which play crucial roles in cell proliferation and survival . Additionally, MNG influences autophagy markers like LC3-II, further supporting its role in cancer therapy .

Case Study 1: Anti-Glioblastoma Activity

A study investigating the effects of MNG on glioblastoma organoids demonstrated significant reductions in tumor size following treatment with MNG. The study utilized human cerebral organoids developed from induced pluripotent stem cells to simulate tumor microenvironments. Results indicated that MNG effectively reduced U87MG tumor cell proliferation and induced PARP degradation, highlighting its potential as an anti-cancer agent .

Case Study 2: Cardiovascular Response

Clinical observations have noted that patients receiving nitroglycerin therapy often exhibit similar responses when treated with MNG. In one study involving patients with stable angina, administration of MNG led to significant improvements in exercise tolerance and reductions in anginal episodes compared to baseline measurements .

Tables

Propiedades

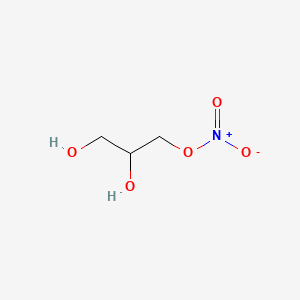

IUPAC Name |

2,3-dihydroxypropyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLJBVVXXBZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871795 | |

| Record name | 2,3-Dihydroxypropyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-43-1, 27321-61-5 | |

| Record name | Glycerol 1-mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol-1-nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mononitroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 624-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212452MD4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-Mononitroglycerin in the microbial degradation of Nitroglycerin?

A1: this compound is a key intermediate in the microbial degradation pathway of Nitroglycerin. Research has shown that Arthrobacter sp. strain JBH1, isolated from Nitroglycerin-contaminated soil, utilizes a stepwise denitration process to break down Nitroglycerin. [] This process involves the sequential removal of nitro groups (-NO2), ultimately converting Nitroglycerin to Glycerol. This compound is identified as a transient intermediate in this pathway, suggesting its formation during the conversion of 1,2-Dinitroglycerin to Glycerol. [] This pathway allows the bacteria to utilize Nitroglycerin as its sole source of carbon and energy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.